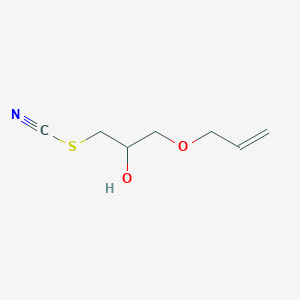![molecular formula C4H10N4O4S B12570828 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine CAS No. 244202-74-2](/img/structure/B12570828.png)
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazinylmethylidene group attached to a sulfamoyl moiety, which is further linked to the amino acid L-alanine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine typically involves the reaction of L-alanine with hydrazine derivatives and sulfamoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Step 1: L-alanine is reacted with hydrazine hydrate to form the hydrazinyl derivative.
Step 2: The hydrazinyl derivative is then reacted with sulfamoyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl or sulfamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl and sulfamoyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-sulfino-L-alanine
- Sulfamethoxazole derivatives
Comparison
3-[(Hydrazinylmethylidene)sulfamoyl]-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like 3-sulfino-L-alanine and sulfamethoxazole derivatives, it offers different interaction profiles with enzymes and receptors, making it a valuable compound for targeted research and development .
Propiedades
Número CAS |
244202-74-2 |
|---|---|
Fórmula molecular |
C4H10N4O4S |
Peso molecular |
210.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(hydrazinylmethylideneamino)sulfonylpropanoic acid |
InChI |
InChI=1S/C4H10N4O4S/c5-3(4(9)10)1-13(11,12)8-2-7-6/h2-3H,1,5-6H2,(H,7,8)(H,9,10)/t3-/m0/s1 |
Clave InChI |
DJEOCMTWRYTGMG-VKHMYHEASA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)S(=O)(=O)N=CNN |
SMILES canónico |
C(C(C(=O)O)N)S(=O)(=O)N=CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)
![Acetamide,N-(2-methoxyethyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12570759.png)
![3,3a,4,8b-Tetrahydro-2H-indeno[1,2-b]furan-2-one](/img/structure/B12570765.png)

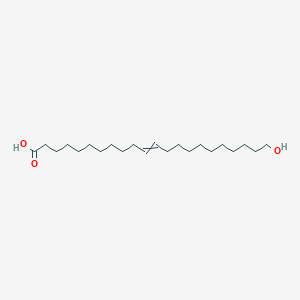

![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![Phosphonic acid, [1-(butylamino)-1-methylpropyl]-, dibutyl ester](/img/structure/B12570796.png)
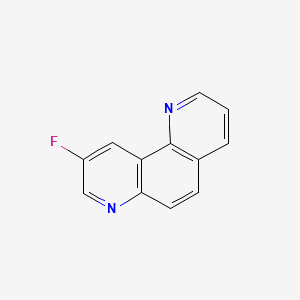
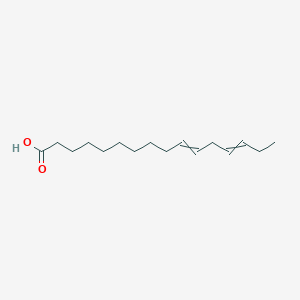
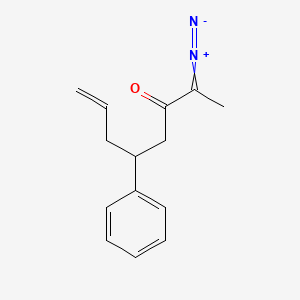

![4-{[1-(Benzyloxy)-3-chloropropan-2-yl]oxy}-4-oxobutanoate](/img/structure/B12570854.png)
